Stevioside - 57817-89-7

Stevioside

Catalog Number: EVT-285056
CAS Number: 57817-89-7
Molecular Formula: C38H60O18
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stevioside is a natural, non-caloric sweetener primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant, a perennial shrub native to South America. [, , ] It belongs to a class of compounds known as diterpene glycosides. [, ] Stevioside is recognized for its intense sweetness, estimated to be 100 to 300 times sweeter than sucrose (table sugar). [, , ]

In scientific research, Stevioside serves as a valuable tool for investigating various biological processes and potential therapeutic applications, particularly in the areas of metabolism, inflammation, and oxidative stress. [, , , ]

Plant Extraction:

The primary method for obtaining Stevioside involves extraction from Stevia rebaudiana Bertoni leaves. [, , ]

  • Traditional Methods: Water extraction has been commonly employed. [, ] Factors such as extraction time, temperature, and leaf-to-solvent ratio significantly influence stevioside yield. []
  • Alternative Solvents: Research explored the use of alternative solvents like methanol and ethanol for extraction, with varying degrees of success in optimizing stevioside yield. [, ]
  • Microwave-Assisted Extraction: This method utilizes microwave energy to facilitate the extraction process, potentially leading to higher yields and shorter extraction times compared to traditional methods. []

Biotechnological Approaches:

  • Callus Culture: Callus cultures derived from Stevia rebaudiana Bertoni leaves have shown promise as a potential source of stevioside. [] Researchers investigate optimal culture conditions to maximize stevioside production in these in vitro systems.
  • Enzymatic Synthesis: Recent research demonstrated the possibility of producing rebaudioside A, a related steviol glycoside with improved taste properties, from stevioside using enzymatic reactions. This method involves coupling the activities of specific enzymes like UDP-glucosyltransferase (UGT76G1 from S. rebaudiana) and sucrose synthase (AtSUS1 from Arabidopsis thaliana). []

Steviol

  • Compound Description: Steviol is a diterpene compound found in the leaves of the Stevia rebaudiana plant. It is the aglycone of stevioside, meaning it is the core structure without any sugar molecules attached. Steviol itself is not sweet, but it can be modified to produce a variety of sweet-tasting compounds, including stevioside. []
  • Relevance: Steviol is a key intermediate in the biosynthesis of stevioside and other steviol glycosides. [] It forms the structural backbone of stevioside and is released during its metabolism by gut microorganisms. []

Steviol Glucuronide (SV Glu)

  • Compound Description: Steviol glucuronide is a metabolite of stevioside formed in the body after stevioside is consumed and metabolized. It is created when steviol, the aglycone of stevioside, is conjugated with glucuronic acid in the liver. []
  • Relevance: Steviol glucuronide is the primary metabolite of stevioside found in the blood and urine after ingestion. It is formed by the conjugation of steviol with glucuronic acid, a detoxification process that makes the compound more water-soluble for excretion. This suggests that stevioside itself is not absorbed directly into the bloodstream, and its biological effects might be attributed to its metabolites, including steviol glucuronide. []

Rebaudioside A (Reb A)

  • Compound Description: Rebaudioside A is a steviol glycoside naturally found in the leaves of the Stevia rebaudiana plant. It is known for its high sweetness intensity, surpassing that of sucrose, and for having a less bitter aftertaste compared to stevioside. [, ]
  • Relevance: Rebaudioside A and stevioside are both steviol glycosides found in Stevia rebaudiana and share a common aglycone, steviol. They differ in the type and number of sugar molecules attached to the steviol core. [, ] Rebaudioside A is often preferred commercially due to its improved taste profile compared to stevioside. [, ]

Rebaudioside C (Reb C)

  • Compound Description: Rebaudioside C is another steviol glycoside found in the leaves of Stevia rebaudiana. It contributes to the overall sweetness profile of stevia extracts, although it is less sweet than rebaudioside A. []
  • Relevance: Rebaudioside C is structurally similar to stevioside and other steviol glycosides, with variations in the sugar moieties attached to the steviol aglycone. Research suggests that combining Reb C with stevioside, particularly with rebaudioside A as the primary sweet component, can enhance the overall taste and sweetness quality, potentially improving the palatability of stevioside-containing products. []

Steviolbioside

  • Compound Description: Steviolbioside is a steviol glycoside and an intermediate in the biosynthetic pathway of stevioside. It is formed by the addition of glucose molecules to the steviol aglycone. []
  • Relevance: Steviolbioside is a precursor in the formation of stevioside. It highlights the stepwise glycosylation process involved in the plant's synthesis of stevioside, where sugar molecules are sequentially added to the steviol core. []

Other Related Compounds:

  • Mono-glucosyl-stevioside (SG1): This compound, along with di-glucosyl-stevioside (SG2), is a major product of stevioside conversion by dextrin dextranase. [] It further highlights the enzymatic modification possibilities of stevioside.
  • Di-glucosyl-stevioside (SG2): Similar to SG1, SG2 is produced through the enzymatic action of dextrin dextranase on stevioside. [] Its presence further indicates the potential to modify the sweetness and other properties of stevioside.
  • Rebaudioside D: Identified as a component in stevia extracts alongside stevioside and rebaudioside A, contributing to the overall sweetness profile. []
  • Rebussoside: Found in stevia extracts alongside stevioside, rebaudioside A, and rebaudioside D, indicating a complex mixture of related glycosides in the plant. []
Synthesis Analysis

The synthesis of stevioside can occur through both natural extraction from Stevia rebaudiana and synthetic methods using metabolic engineering.

  1. Natural Extraction: The traditional method involves extracting stevioside from dried leaves using solvents such as ethanol or water. The extraction process typically includes:
    • Harvesting: Leaves are harvested and dried.
    • Extraction: Dried leaves are soaked in ethanol or water to dissolve the stevioside.
    • Filtration: The mixture is filtered to remove solid residues.
    • Concentration: The liquid extract is concentrated using evaporation.
  2. Metabolic Engineering: Recent advancements have allowed for the biosynthesis of stevioside in microorganisms such as Saccharomyces cerevisiae. This method involves:
    • Pathway Construction: Engineering yeast strains to express genes that facilitate the conversion of geranylgeranyl diphosphate into steviol.
    • Glycosylation: Heterologous expression of glycosyltransferases to attach glucose molecules to steviol, forming stevioside.
    • Yield Optimization: Techniques such as batch feeding in bioreactors have been employed to enhance yield, with reported production reaching up to 1104.49 mg/L in optimized conditions .
Molecular Structure Analysis

Stevioside has a complex molecular structure characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms. Its molecular formula is C38H60O18C_{38}H_{60}O_{18}, and it has a molecular weight of approximately 804.87 g/mol.

  • Structural Features:
    • It consists of a steviol backbone (a diterpene) attached to two glucose molecules via glycosidic bonds at specific positions.
    • The stereochemistry around the hydroxyl groups contributes significantly to its sweetness and solubility properties.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which reveal the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Stevioside undergoes various chemical reactions, primarily involving hydrolysis and glycosylation:

  1. Hydrolysis: In acidic or enzymatic conditions, stevioside can hydrolyze into steviol and glucose units. This reaction is crucial for understanding its metabolism in the human body.
  2. Glycosylation Reactions: The formation of stevioside involves glycosyltransferase-catalyzed reactions where glucose molecules are transferred from donor substrates (such as uridine diphosphate-glucose) to steviol.

These reactions are essential for both natural biosynthesis in plants and synthetic production in engineered microorganisms.

Mechanism of Action

The mechanism by which stevioside exerts its sweetening effect involves interaction with taste receptors on the tongue:

  • Stevioside binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
  • Unlike sucrose, stevioside does not lead to significant increases in blood glucose levels, making it a preferred choice for diabetics.

Research indicates that the degree of glycosylation affects the intensity and duration of sweetness, with more extensive glycosylation generally enhancing sweetness perception .

Physical and Chemical Properties Analysis

Stevioside exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple hydroxyl groups, making it suitable for various food applications.
  • Stability: Stable under heat but can degrade under prolonged exposure to acidic conditions.
  • Taste Profile: Provides a clean sweetness without the bitter aftertaste associated with some other artificial sweeteners.

These properties make stevioside an attractive alternative sweetener for food and beverage formulations.

Applications

Stevioside has diverse applications across various industries:

  1. Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its zero-calorie content.
  2. Pharmaceuticals: Explored for potential health benefits, including anti-diabetic properties and antioxidant effects.
  3. Cosmetics: Incorporated into skincare products for its moisturizing properties.

Research continues into enhancing production methods and exploring new applications for stevioside in functional foods and nutraceuticals .

Properties

CAS Number

57817-89-7

Product Name

Stevioside

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,10R,13S)-13-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18+,19+,20?,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31?,32?,33?,35+,36+,37+,38-/m0/s1

InChI Key

UEDUENGHJMELGK-NWBQOZHJSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Solubility

Freely soluble to slightly soluble in water
1.25 mg/mL

Synonyms

steviol glycoside
stevioside

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

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